Benzaldéhyde-2,3,4,5,6-d5

Vue d'ensemble

Description

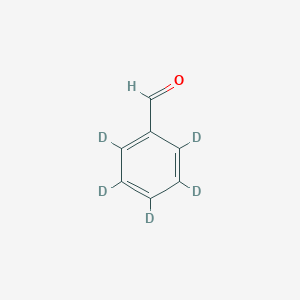

Benzaldehyde-2,3,4,5,6-d5, also known as pentadeuterobenzaldehyde, is a deuterated form of benzaldehyde. Its chemical structure is represented by the formula C6D5CHO, where five hydrogen atoms on the benzene ring are replaced by deuterium atoms. This compound is primarily used as an internal standard in nuclear magnetic resonance (NMR) spectroscopy due to its unique isotopic labeling .

Applications De Recherche Scientifique

Chemistry

- NMR Spectroscopy : Benzaldehyde-2,3,4,5,6-d5 serves as an internal standard in NMR experiments for molecular structure determination. Its distinct isotopic labeling allows for precise analysis of molecular dynamics and interactions in complex mixtures .

- Organic Synthesis : The compound is involved in various chemical reactions including oxidation to benzoic acid-2,3,4,5,6-d5 and reduction to benzyl alcohol-2,3,4,5,6-d5. These transformations are crucial for synthesizing other deuterated compounds used in research.

Biology

- Isotope Labeling Studies : In biological research, Benzaldehyde-2,3,4,5,6-d5 is employed to trace metabolic pathways. Its deuterium atoms provide a mass difference that facilitates tracking the transformation and distribution of compounds in biological systems using mass spectrometry.

- Enzymatic Studies : The compound is utilized to study enzymatic conversions of benzyl alcohol to benzaldehyde and benzoic acid. This application helps elucidate the mechanisms of enzyme action and substrate specificity.

Medicine

- Drug Development : Benzaldehyde-2,3,4,5,6-d5 plays a role in pharmacokinetic studies aimed at understanding the metabolism and dynamics of deuterated drugs. The unique isotopic labeling aids in determining drug behavior in biological systems .

- Metabolic Studies : The compound is also used to assess the metabolic pathways of drugs and their derivatives in clinical settings.

Industry

- Catalyst Research : In industrial applications, Benzaldehyde-2,3,4,5,6-d5 is applied in catalyst research to develop new materials and optimize chemical processes .

Case Study 1: NMR Spectroscopy Applications

In a study published by the Royal Society of Chemistry (RSC), Benzaldehyde-2,3,4,5,6-d5 was utilized as an internal standard for NMR spectroscopy to analyze complex organic mixtures. The results demonstrated enhanced resolution and accuracy in identifying molecular structures compared to non-deuterated standards .

Case Study 2: Metabolic Pathway Tracing

A metabolic study highlighted the use of Benzaldehyde-2,3,4,5,6-d5 in tracing the conversion of benzyl alcohol through various enzymatic pathways. The distinct mass signatures provided by the deuterium labeling allowed researchers to map out the metabolic route effectively.

Mécanisme D'action

Target of Action

Benzaldehyde-2,3,4,5,6-d5 is a deuterated compound that is primarily used in research settings It’s worth noting that the compound may have potential applications in organic synthesis, catalyst research, and drug development .

Mode of Action

It is often used as an internal standard for nuclear magnetic resonance (NMR) for molecular structure determination and analysis . This suggests that it may interact with its targets in a way that allows for the tracking of transformation and attribution of compounds in chemical reactions .

Pharmacokinetics

Its physical properties such as boiling point (178-179 °c), melting point (-26 °c), and density (1094 g/mL at 25 °C) have been documented .

Result of Action

Its primary use as an internal standard for NMR suggests that it may play a role in facilitating the analysis of molecular structures .

Action Environment

It’s noted that the compound is sensitive to air and moisture . Therefore, it’s crucial to handle and store it properly to maintain its stability and effectiveness .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Benzaldehyde-2,3,4,5,6-d5 can be synthesized through a deuterium exchange method. One common approach involves reacting benzaldehyde with heavy water (D2O) under specific conditions to replace the hydrogen atoms with deuterium . The reaction typically requires a catalyst to facilitate the exchange process.

Industrial Production Methods

Industrial production of benzaldehyde-2,3,4,5,6-d5 follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of heavy water and a suitable catalyst to achieve high yields of the deuterated compound. The reaction conditions are optimized to ensure maximum deuterium incorporation and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

Benzaldehyde-2,3,4,5,6-d5 undergoes various chemical reactions similar to benzaldehyde. These include:

Oxidation: Benzaldehyde-2,3,4,5,6-d5 can be oxidized to benzoic acid-2,3,4,5,6-d5 using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: It can be reduced to benzyl alcohol-2,3,4,5,6-d5 using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the deuterium atoms on the benzene ring are replaced by other substituents

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an alkaline medium or chromium trioxide (CrO3) in an acidic medium.

Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst like iron (Fe) or sulfuric acid (H2SO4)

Major Products Formed

Oxidation: Benzoic acid-2,3,4,5,6-d5

Reduction: Benzyl alcohol-2,3,4,5,6-d5

Substitution: Various substituted benzaldehyde derivatives depending on the electrophile used

Comparaison Avec Des Composés Similaires

Similar Compounds

Benzaldehyde-d6: A fully deuterated form of benzaldehyde where all six hydrogen atoms are replaced by deuterium.

Benzaldehyde-α-d1: A deuterated form where only the hydrogen atom on the aldehyde group is replaced by deuterium.

Benz-13C6-aldehyde: A carbon-13 labeled form of benzaldehyde

Uniqueness

Benzaldehyde-2,3,4,5,6-d5 is unique due to its selective deuteration on the benzene ring, which provides specific isotopic labeling without altering the aldehyde functional group. This selective labeling is particularly useful in NMR spectroscopy and isotope labeling studies, offering distinct advantages over fully deuterated or other partially deuterated analogs .

Activité Biologique

Benzaldehyde-2,3,4,5,6-d5 is a deuterated form of benzaldehyde, which has garnered attention in various fields of biological research due to its unique properties and potential applications. This article explores the biological activity of this compound, focusing on its antibacterial, antifungal, insecticidal, and potential toxicological effects.

- Molecular Formula : C₇H₅D₅O

- CAS Number : 17901-93-8

- Molecular Weight : 111.15 g/mol

- Physical State : Clear colorless to yellow liquid with a bitter almond odor.

Antibacterial Activity

Research indicates that benzaldehyde exhibits varying degrees of antibacterial activity against different bacterial strains.

Key Findings:

- Benzaldehyde has shown no significant antibacterial activity against Staphylococcus aureus, although it does exhibit activity against other strains like Bacillus anthracis and Pantoea conspicua with minimum inhibitory concentrations (MIC) ranging from 8 mM to 10 mM .

- Studies suggest that benzaldehyde interacts with bacterial membranes, causing disintegration and intracellular coagulation that leads to cell death. This mechanism is crucial for its bactericidal effects .

Table 1: Antibacterial Activity of Benzaldehyde

| Bacterial Strain | MIC (mM) | Reference |

|---|---|---|

| Staphylococcus aureus | No activity | |

| Bacillus anthracis | 8.0 | |

| Pantoea conspicua | 10.0 | |

| Citrobacter youngae | 10.0 |

Antifungal Activity

Benzaldehyde also displays antifungal properties:

- The compound has shown effective antifungal activity with MIC values ranging from 8 mM to 10 mM against certain fungal strains .

Insecticidal Activity

Benzaldehyde's insecticidal properties have been documented in various studies:

- It has demonstrated toxicity against insects such as Galleria mellonella and Sitophilus oryzae, with a lethal concentration (LC50) reported at approximately 1.60 mg/mL in Drosophila melanogaster .

Table 2: Insecticidal Activity of Benzaldehyde

| Insect Species | LC50 (mg/mL) | Reference |

|---|---|---|

| Drosophila melanogaster | 1.60 | |

| Aedes aegypti | Toxicity observed | |

| Culex quinquefasciatus | Toxicity observed |

Toxicological Effects

Toxicological studies have been conducted to assess the safety profile of benzaldehyde:

- In two-year studies on F344/N rats and B6C3F1 mice, benzaldehyde did not show significant carcinogenic activity in rats but indicated some evidence of carcinogenicity in mice due to increased incidences of squamous cell papillomas in the forestomach .

- Genetic toxicity tests revealed that benzaldehyde was not mutagenic in several strains of Salmonella typhimurium, nor did it induce chromosomal aberrations in Chinese hamster ovary (CHO) cells .

Case Studies and Applications

Case Study 1: Antibacterial Modulation

A study evaluated the ability of benzaldehyde to enhance the efficacy of standard antibiotics against resistant bacterial strains. The presence of benzaldehyde significantly reduced the MICs of fluoroquinolone antibiotics such as ciprofloxacin and norfloxacin by altering bacterial membrane permeability .

Case Study 2: Insect Repellent

Research on the insecticidal properties of benzaldehyde has led to its exploration as a potential natural insect repellent, demonstrating effectiveness against common pests like mosquitoes and weevils .

Propriétés

IUPAC Name |

2,3,4,5,6-pentadeuteriobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O/c8-6-7-4-2-1-3-5-7/h1-6H/i1D,2D,3D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUMNYLRZRPPJDN-RALIUCGRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C=O)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70457148 | |

| Record name | Benzaldehyde-2,3,4,5,6-d5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70457148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14132-51-5 | |

| Record name | Benzaldehyde-2,3,4,5,6-d5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70457148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 14132-51-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.